molecular formula C20H34Se B14397899 [(Tetradecan-2-yl)selanyl]benzene CAS No. 89357-91-5

[(Tetradecan-2-yl)selanyl]benzene

Cat. No.: B14397899
CAS No.: 89357-91-5
M. Wt: 353.5 g/mol
InChI Key: WOMVQNKAWQUKGR-UHFFFAOYSA-N
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Description

[(Tetradecan-2-yl)selanyl]benzene (C₆H₅-Se-C₁₄H₂₉) is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group bonded to a tetradecan-2-yl chain. This structure combines the aromatic properties of benzene with the redox-active selenium atom, making it relevant in materials science, catalysis, and biomedical applications. The tetradecan-2-yl chain introduces significant hydrophobicity, influencing its solubility and aggregation behavior in organic matrices.

Properties

CAS No.

89357-91-5

Molecular Formula

C20H34Se

Molecular Weight

353.5 g/mol

IUPAC Name

tetradecan-2-ylselanylbenzene

InChI

InChI=1S/C20H34Se/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3

InChI Key

WOMVQNKAWQUKGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Tetradecan-2-yl)selanyl]benzene typically involves the reaction of a benzene derivative with a tetradecan-2-ylselanyl reagent. One common method is the Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with the tetradecan-2-ylselanyl group in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of [(Tetradecan-2-yl)selanyl]benzene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Tetradecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids and other oxidized derivatives.

    Reduction: Selenols and other reduced forms.

    Substitution: Brominated benzene derivatives and other substituted products.

Scientific Research Applications

[(Tetradecan-2-yl)selanyl]benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Tetradecan-2-yl)selanyl]benzene involves its interaction with molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with biomolecules.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituent Selenium Environment Key Electronic Features References
[(Tetradecan-2-yl)selanyl]benzene Tetradecan-2-yl -Se-Ph High hydrophobicity; π-conjugation disrupted by alkyl chain Hypothetical
4-((4-Bromobenzyl)selanyl)aniline 4-Bromobenzyl -Se-Ph-Br Enhanced electron-withdrawing effects due to Br; redox-active selenium
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole 4-Chlorophenyl -Se-Ph-Cl Planar aromatic system with Cl-induced dipole; antiapoptotic activity
Benzene (Parent Compound) None - Pure π-conjugation; no redox-active centers

Key Observations :

  • Substituent Effects : The tetradecan-2-yl group in [(Tetradecan-2-yl)selanyl]benzene reduces π-conjugation compared to halogenated analogs (e.g., 4-bromobenzyl or 4-chlorophenyl derivatives), which exhibit stronger electron-withdrawing effects .
  • Redox Activity : Selenium in [(Tetradecan-2-yl)selanyl]benzene likely participates in redox reactions, similar to 4-((4-bromobenzyl)selanyl)aniline, where selenium mediates electron transfer in cytotoxicity assays .

Reactivity and Stability

Table 2: Comparative Reactivity Under Electron Stimulation

Compound Dominant Fragmentation Mechanism Threshold Energy (eV) Notable Fragments References
Benzene (Condensed Phase) Dipolar Dissociation (DD) 10–100 C₆H₅⁺, C₆H₃⁻
[(Tetradecan-2-yl)selanyl]benzene* Hypothesized DEA/DD ~50–200 (estimated) C₆H₅-Se⁺, C₁₄H₂₉⁻ N/A
4-((4-Bromobenzyl)selanyl)aniline Dissociative Ionization (DI) >70 Br⁻, Se-containing cations

Key Observations :

  • Mechanistic Divergence : Unlike benzene, which undergoes DD as the primary fragmentation pathway under electron impact (yielding C₆H₅⁺/C₆H₃⁻), [(Tetradecan-2-yl)selanyl]benzene is expected to exhibit dissociative electron attachment (DEA) due to the polarizable Se atom, generating selenium-centered ions .
  • Stability : The long alkyl chain in [(Tetradecan-2-yl)selanyl]benzene may stabilize transient negative ions (TNIs) during DEA, reducing fragmentation yields compared to halogenated analogs like 4-((4-bromobenzyl)selanyl)aniline .

Table 3: Functional Comparisons

Compound Biological Activity Material Properties References
[(Tetradecan-2-yl)selanyl]benzene Hypothesized antioxidant activity Hydrophobic film formation N/A
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole Antidepressant/antiapoptotic High crystallinity (π-stacking)
4-((4-Bromobenzyl)selanyl)aniline Cytotoxicity (oligodendrocytes) Stabilized by C-Br···π interactions

Key Observations :

  • Material Behavior: [(Tetradecan-2-yl)selanyl]benzene’s hydrophobicity favors monolayer formation on metal surfaces (e.g., Pt), analogous to benzene adsorption studies .

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